molecular formula C14H11F3OS B6384285 5-(4-Methylthiophenyl)-3-trifluoromethylphenol CAS No. 1261978-47-5

5-(4-Methylthiophenyl)-3-trifluoromethylphenol

Cat. No.: B6384285
CAS No.: 1261978-47-5
M. Wt: 284.30 g/mol
InChI Key: DIXZQSIHBHUWFO-UHFFFAOYSA-N
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Description

5-(4-Methylthiophenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophenyl)-3-trifluoromethylphenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in DMSO or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

5-(4-Methylthiophenyl)-3-trifluoromethylphenol is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3OS/c1-19-13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXZQSIHBHUWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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